molecular formula C10H9NO3 B104492 Methyl 2-oxoindoline-6-carboxylate CAS No. 14192-26-8

Methyl 2-oxoindoline-6-carboxylate

Cat. No.: B104492
CAS No.: 14192-26-8
M. Wt: 191.18 g/mol
InChI Key: YFTGUNWFFVDLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxoindoline-6-carboxylate: is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including those used in medicinal chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

Methyl 2-oxoindoline-6-carboxylate, also known as METHYL OXINDOLE-6-CARBOXYLATE, is primarily used as an intermediate in the preparation of BIBF 1120 . BIBF 1120, also known as Nintedanib, is a potent triple angiokinase inhibitor . This suggests that the primary targets of the compound are angiokinases, which are enzymes that play a crucial role in angiogenesis, the process of forming new blood vessels .

Mode of Action

Given its use in the synthesis of nintedanib, it can be inferred that it contributes to the inhibition of angiokinases . This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the formation of new blood vessels .

Biochemical Pathways

As an intermediate in the synthesis of nintedanib, it is likely involved in the angiogenesis pathway . By inhibiting angiokinases, it disrupts the signaling pathways that regulate the growth and proliferation of endothelial cells, which are essential for angiogenesis .

Pharmacokinetics

It is known that the compound has a melting point of 184-190°c and a predicted boiling point of 3881±420 °C . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

As an intermediate in the synthesis of nintedanib, it contributes to the overall effect of inhibiting angiogenesis . This can lead to the suppression of tumor growth and metastasis in cancer therapy, as tumors require the formation of new blood vessels for their growth and spread .

Action Environment

It is known that the compound should be stored in a sealed container in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Methyl 2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used to prepare BIBF 1120, an indolinone that acts as a triple angiokinase inhibitor . The interactions of this compound with enzymes and proteins are crucial for its role in biochemical pathways, enabling the synthesis of compounds with therapeutic potential.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives, including this compound, exhibit biological activities that can affect cell function . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, as an intermediate in the synthesis of angiokinase inhibitors, this compound contributes to the inhibition of angiogenesis by targeting key enzymes involved in this process . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, necessitating careful monitoring of its stability and activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives, including this compound, can have dose-dependent effects on cellular and physiological processes . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive compounds. It participates in reactions that lead to the formation of indolinone-based inhibitors, which have therapeutic potential . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxoindoline-6-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . Another method involves the use of SnCl2 and NaOAc in tetrahydrofuran to yield methyl 1-hydroxyindole-3-carboxylate, which is then methylated using methyl iodide .

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Methyl 2-oxoindoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting angiokinase pathways.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Methyl 2-oxoindoline-6-carboxylate can be compared with other similar compounds such as:

  • Methyl 2-oxoindole-6-carboxylate
  • 2-Oxindole-6-carboxylic acid methyl ester
  • 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester

Uniqueness: What sets this compound apart is its specific structural features that make it a valuable intermediate in the synthesis of angiokinase inhibitors. Its ability to undergo various chemical transformations also adds to its versatility in synthetic organic chemistry .

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGUNWFFVDLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395695
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14192-26-8
Record name 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14192-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxindole-6-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxoindoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-OXINDOLE-6-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxoindoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxoindoline-6-carboxylate
Reactant of Route 3
Methyl 2-oxoindoline-6-carboxylate
Reactant of Route 4
Methyl 2-oxoindoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-oxoindoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-oxoindoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.